Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-
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Overview
Description
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a brominated naphthalene moiety attached to a butynyl group, which is further connected to a silicon atom bonded to three isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- typically involves the bromination of a naphthalene derivative followed by coupling with a butynylsilane precursor. One common method includes the use of N-bromosuccinimide (NBS) and silver nitrate in acetone to brominate the naphthalene derivative. The resulting brominated product is then coupled with a butynylsilane under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Coupling Reactions: It can undergo coupling reactions with other organometallic reagents to form more complex structures
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Silver Nitrate: Acts as a catalyst in bromination.
Palladium Catalysts: Commonly used in coupling reactions.
Hydrosilanes: Employed in hydrosilylation reactions
Major Products
The major products formed from these reactions include substituted naphthalene derivatives, hydrosilylated products, and coupled organosilicon compounds .
Scientific Research Applications
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the butynyl group provide sites for nucleophilic substitution and addition reactions, respectively. The silicon atom, bonded to three isopropyl groups, enhances the compound’s stability and reactivity in hydrosilylation and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethynyl)triisopropylsilane: Similar in structure but with different substituents on the naphthalene ring.
(2-Bromoethynyl)trimethylsilane: Contains trimethylsilyl groups instead of isopropyl groups.
(4-Bromo-1-butynyl)triisopropylsilane: Lacks the naphthalene moiety
Uniqueness
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is unique due to the combination of a brominated naphthalene ring and a butynylsilane moiety.
Properties
CAS No. |
223596-90-5 |
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Molecular Formula |
C23H31BrSi |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-(1-bromonaphthalen-2-yl)but-1-ynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H31BrSi/c1-17(2)25(18(3)4,19(5)6)16-10-9-12-21-15-14-20-11-7-8-13-22(20)23(21)24/h7-8,11,13-15,17-19H,9,12H2,1-6H3 |
InChI Key |
FPDMVZBRHFRPPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CCCC1=C(C2=CC=CC=C2C=C1)Br)(C(C)C)C(C)C |
Origin of Product |
United States |
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